

Application Note: GC-MS Analysis of N-methyl-N-nitroso-2-propanamine

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Compound of Interest

Compound Name: *N-methyl-N-nitroso-2-propanamine*

Cat. No.: *B1595685*

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Abstract

This application note details a robust and sensitive method for the determination of **N-methyl-N-nitroso-2-propanamine** in pharmaceutical drug substances and products using Gas Chromatography-Mass Spectrometry (GC-MS). N-nitrosamine impurities are classified as probable human carcinogens, making their accurate detection and quantification at trace levels a critical aspect of drug safety and regulatory compliance.[1] The described protocol, including sample preparation and GC-MS/MS parameters, is designed to achieve high sensitivity and selectivity, meeting or exceeding current regulatory expectations for the control of these impurities.[1]

Introduction

N-nitrosamines are a class of chemical compounds that have raised significant concern in the pharmaceutical industry due to their potential carcinogenic properties.[2] Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have implemented stringent guidelines requiring manufacturers to assess and control the presence of these impurities in their products.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely accepted analytical technique for the analysis of volatile and semi-volatile nitrosamines at trace levels.[1] This document provides a comprehensive protocol for the analysis of **N-methyl-N-nitroso-2-propanamine**, a specific nitrosamine impurity.

Chemical Structure:

- Compound Name: **N-methyl-N-nitroso-2-propanamine**[\[3\]](#)[\[4\]](#)
- Synonyms: Isopropylmethylnitrosamine, Methylisopropylnitrosamine, N-Methyl-N-nitrosoisopropylamine[\[3\]](#)[\[4\]](#)
- Molecular Formula: $C_4H_{10}N_2O$ [\[3\]](#)[\[4\]](#)[\[5\]](#)
- Molecular Weight: 102.1350 g/mol [\[3\]](#)[\[4\]](#)
- CAS Registry Number: 30533-08-5[\[3\]](#)[\[4\]](#)

Experimental Protocols

Sample Preparation

The choice of sample preparation is critical and depends on the sample matrix. Two primary methods are presented here: Liquid-Liquid Extraction (LLE) for water-soluble matrices and Direct Dispersion for samples soluble in organic solvents.[\[6\]](#)

Method 1: Liquid-Liquid Extraction (LLE)[\[1\]](#)

This method is suitable for a wide range of drug substances and products.[\[1\]](#)

- Weigh an appropriate amount of the sample (e.g., 200 to 1,000 mg) into a 15 mL centrifuge tube.[\[1\]](#)[\[6\]](#) For finished products, a representative sample may be prepared from ground tablets.[\[1\]](#)[\[7\]](#)
- Disperse the sample in 8.0 mL of a 1 M sodium hydroxide (NaOH) solution in water.[\[1\]](#)[\[6\]](#)
- Vortex the mixture briefly and then shake for at least 5 minutes to ensure complete dissolution or suspension.[\[1\]](#)[\[7\]](#)
- Add 2.0 mL of dichloromethane (DCM) to the suspension, vortex briefly, and then shake for at least 5 minutes.[\[1\]](#)[\[7\]](#)
- Centrifuge the suspension at approximately 10,000 g for at least 5 minutes to separate the layers.[\[7\]](#)
- Carefully collect the lower organic (DCM) layer.[\[7\]](#)

- Filter the extract through a 0.2 µm ww-PTFE syringe filter.[6]
- Transfer the filtered extract into a GC vial for analysis.

Method 2: Direct Dispersion in an Organic Solvent[1]

This method is applicable for samples that are soluble in organic solvents.[1][6]

- Weigh 500 to 1,000 mg of the sample directly into a suitable vial.[1][6]
- Add 5.0 mL of dichloromethane (DCM) to the sample.[1][6]
- Disperse the sample completely in the solvent.
- Filter the solution through a 0.2 µm ww-PTFE syringe filter.[6]
- Transfer the filtered solution into a GC vial for analysis.

Standard Preparation

- Stock Solutions: Prepare individual stock solutions of **N-methyl-N-nitroso-2-propanamine** and any internal standards (e.g., NDMA-d6) in methanol at a concentration of 1,000 µg/mL. [6][7]
- Intermediate Standard Solutions: Prepare mixed nitrosamine standard solutions by diluting the stock solutions in dichloromethane.[6]
- Calibration Solutions: Prepare a series of calibration solutions by further diluting the intermediate standard solution with dichloromethane to achieve the desired concentration range (e.g., 0.01 to 6.0 ng/mL).[6] Each calibration standard should contain a constant concentration of the internal standard (e.g., 3 ng/mL).[6]

GC-MS/MS Instrumentation and Parameters

The following parameters are recommended for a triple quadrupole GC-MS/MS system.

Table 1: GC-MS/MS Parameters

Parameter	Value
GC System	Agilent 8890 GC or equivalent
Injection Mode	Liquid injection or Headspace[1][8]
Inlet Temperature	250 °C[1]
Injection Volume	1-2 µL
Carrier Gas	Helium[1]
Column	SH-I-624Sil MS (30 m x 0.25 mm I.D., df = 1.4 µm) or equivalent[9]
Oven Program	50 °C (1 min), then ramped at 20 °C/min to 250 °C and held for 3 minutes[9]
MS System	Agilent 7010B GC/MS/MS or equivalent
Ion Source	Electron Ionization (EI)[1]
MS Source Temp.	230 °C[1][9]
Quadrupole Temp.	150 °C[1]
Acquisition Mode	Multiple Reaction Monitoring (MRM)[1]

Table 2: Example MRM Transitions for **N-methyl-N-nitroso-2-propanamine** (Note: These are hypothetical transitions and should be optimized experimentally)

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
N-methyl-N-nitroso-2-propanamine	102.1	43.1	10
N-methyl-N-nitroso-2-propanamine (Qualifier)	102.1	74.1	8
Internal Standard (e.g., NDMA-d6)	80.1	50.1	6

Data Presentation

Quantitative analysis is performed by constructing a calibration curve from the peak area ratios of the analyte to the internal standard versus the concentration of the analyte.

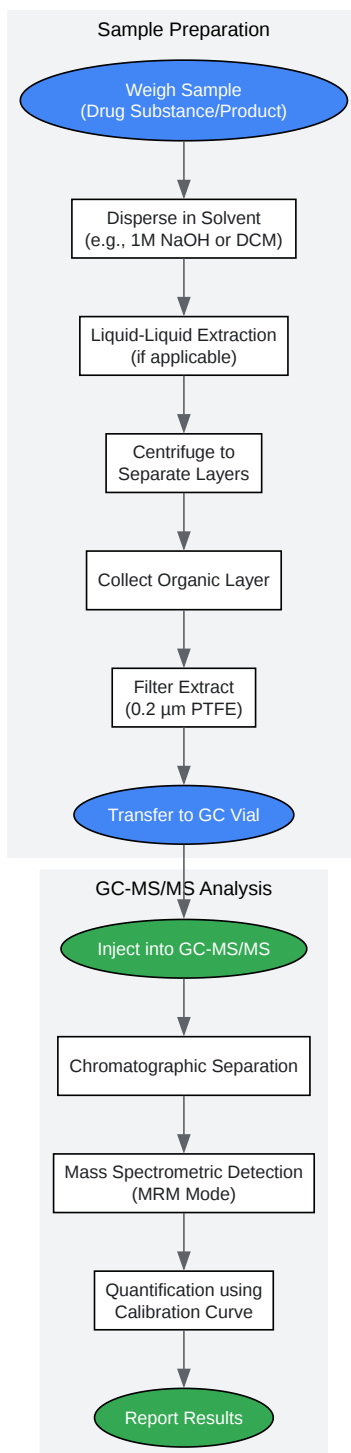
Table 3: Typical Method Performance Characteristics (Based on general nitrosamine analysis methods)

Parameter	Typical Value
Linearity (r^2)	≥ 0.995 [7]
Limit of Detection (LOD)	1-10 ppb [6]
Limit of Quantitation (LOQ)	15 ppb [7]
Recovery	70 - 130% [6] [7]
Repeatability (%RSD)	< 20% [6]

Visualizations

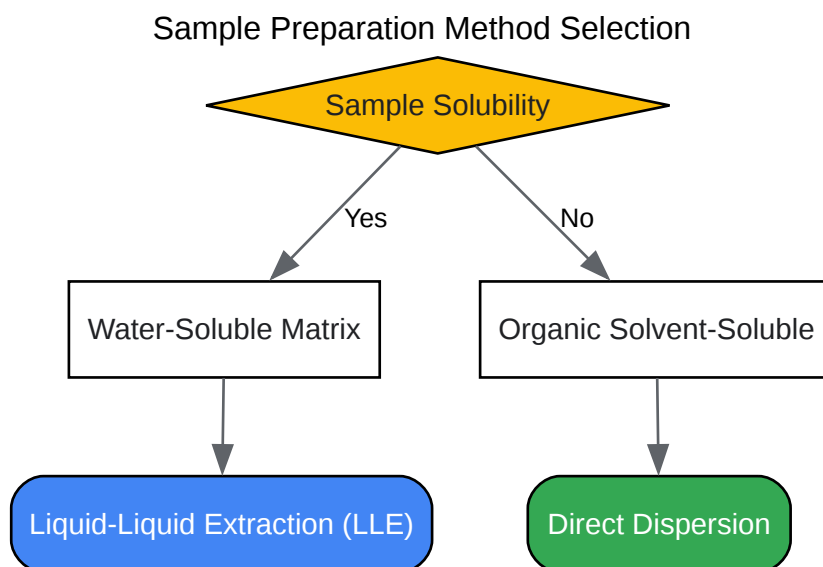
Experimental Workflow

GC-MS Analysis Workflow for N-methyl-N-nitroso-2-propanamine

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Caption: Experimental workflow for the GC-MS analysis of **N-methyl-N-nitroso-2-propanamine**.

Logical Relationship for Method Selection



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Caption: Logic diagram for selecting the appropriate sample preparation method.

Conclusion

The GC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the quantification of **N-methyl-N-nitroso-2-propanamine** in pharmaceutical materials. The sample preparation protocols are adaptable to different sample matrices, and the instrumental parameters are optimized for high selectivity and low-level detection. This method is suitable for routine quality control and regulatory submissions to ensure the safety and quality of pharmaceutical products.

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